CCR5 Antagonist Potency: 5-Bromo Substituent is Essential for Sub-Micromolar Activity vs. Des-Bromo and 5-Chloro Analogs
In a systematic SAR study of guanylhydrazone-derived CCR5 receptor antagonists, the compound synthesized from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (i.e., the guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde, designated Compound 1) exhibited an IC50 of 840 nM (0.84 µM) against human CCR5 receptors expressed in transfected HEK-293 cells [1]. In contrast, the des-bromo analog (Compound 22, where the 5-bromo substituent is replaced by hydrogen) was completely inactive, with an IC50 exceeding 30,000 nM (>30 µM), representing a greater than 35-fold drop in potency [1]. The 5-chloro analog (Compound 23) retained activity with an IC50 of 600 nM (0.6 µM), comparable to the 5-bromo derivative [1]. However, the 5-fluoro (Compound 25, IC50 = 1.2 µM) and 3,5-dichloro (Compound 26, IC50 = 3.1 µM) analogs showed progressive loss of potency [1]. These data establish that while bromo and chloro at the 5-position are both tolerated, the presence of any 5-substituent is non-negotiable for activity, and the 5-bromo-substituted benzaldehyde precursor is the entry point to the active chemotype that launched this entire antagonist series.
| Evidence Dimension | CCR5 receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.84 µM (840 nM) for the guanylhydrazone derivative synthesized from 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde [Compound 1] |
| Comparator Or Baseline | Des-5-bromo analog (Compound 22): IC50 >30 µM; 5-Chloro analog (Compound 23): IC50 = 0.6 µM; 5-Fluoro analog (Compound 25): IC50 = 1.2 µM; 3,5-Dichloro analog (Compound 26): IC50 = 3.1 µM |
| Quantified Difference | 5-Bromo derivative is >35-fold more potent than the des-bromo analog; equipotent to the 5-chloro analog within a factor of 1.4×; 1.4-fold more potent than the 5-fluoro analog; 3.7-fold more potent than the 3,5-dichloro analog |
| Conditions | Inhibition of 125I-labeled MIP-1α binding to human CCR5/CD4 cotransfected HEK-293 cells |
Why This Matters
For researchers building on the guanylhydrazone CCR5 antagonist chemotype, procurement of the exact 5-bromo-substituted benzaldehyde precursor ensures access to the validated sub-micromolar lead compound; any deviation in the halogenation pattern requires complete revalidation of potency.
- [1] Wei, R.G., Arnaiz, D.O., Chou, Y.-L., Davey, D., Dunning, L., Lee, W., Lu, S.-F., Onuffer, J., Ye, B., & Phillips, G. (2007). CCR5 receptor antagonists: Discovery and SAR study of guanylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(1), 231–234. Table 2: IC50 data for Compounds 1, 22, 23, 25, 26. View Source
